| Property | Description / Value |
|---|---|
| Synonyms | This compound [1] |
| CAS Number | 1007207-67-1 [1] |
| Molecular Weight | 377.42 g/mol [1] |
| Primary Target | Class I PI3Ks, particularly PI3Kα [1] |
| Mechanism | ATP-competitive inhibitor [1] |
| Selectivity | Selective for class I PI3Ks over class II, III, and mTOR [1] |
The following table lists the half-maximal inhibitory concentration (IC50) values of Izorlisib against various kinases, which illustrates its selectivity profile [1]:
| Kinase Target | IC50 (nM) |
|---|---|
| PI3Kα (H1047R Mutant) | 5.6 nM |
| PI3Kα (E545K Mutant) | 6.7 nM |
| PI3Kα (E542K Mutant) | 6.7 nM |
| PI3Kα (Wild-Type) | 14 nM |
| PI3Kγ | 36 nM |
| PI3Kβ | 120 nM |
| PI3Kδ | 500 nM |
| PI3KC2β | 5.3 µM |
| mTOR | 1.6 µM |
This data shows that while Izorlisib is often described as a pan-class I PI3K inhibitor, it has a strong preference for the PI3Kα isoform, especially its common oncogenic mutants. Its activity against PI3Kδ is notably weaker, being over 35-fold less potent than against wild-type PI3Kα [1].
The diagram below illustrates the core PI3K/AKT/mTOR signaling pathway and the point where Izorlisib acts.
Izorlisib inhibits PI3K activation, blocking downstream signaling for cell growth and survival.
The search results indicate a lack of in-depth technical data required for a comprehensive whitepaper. Specifically, the following were not found:
To obtain the missing technical details on Izorlisib, I suggest you:
[1] in [1]) on platforms like PubMed.
Izorlisib (also known as MEN1611, CH5132799) is a potent and orally available small-molecule inhibitor targeting the class I phosphatidylinositol-3-kinase (PI3K) family, with a distinct selectivity profile [1] [2]. Its primary mechanism involves blocking the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and governs crucial cellular processes like survival, proliferation, and metabolism [2].
The table below summarizes the key quantitative activity data for Izorlisib against various PI3K isoforms and mTOR:
| Target Protein | Gene / Common Name | Mean IC₅₀ (nM) | Potency (pIC₅₀)* | Source Assay Description |
|---|---|---|---|---|
| PI3K p110-alpha | PIK3CA | 14 | 7.85 | Inhibition of PI3Kalpha [3] |
| PI3K p110-gamma | PIK3CG | 36 | 7.44 | Inhibition of PI3Kgamma [3] |
| PI3K p110-beta | PIK3CB | 120 | 6.92 | Inhibition of PI3Kbeta [3] |
| PI3K p110-delta | PIK3CD | 120 - 500 | 6.3 - 6.92 | Inhibition of PI3Kdelta [3] |
| mTOR | mTOR | Information not in sources | Information not in sources | |
| PI3KC2beta | PI3KC2β | 5300 | 5.28 | Inhibition of PI3KC2beta [3] |
| PI3K Class 3 (Vps34) | PIK3C3 | >10,000 | <5 | Inhibition of Vps34 [3] |
| PI3KC2alpha | PI3KC2α | >10,000 | <5 | Inhibition of PI3KC2alpha [3] |
*pIC₅₀ is the negative log of the IC₅₀, meaning a higher value indicates greater potency.
Izorlisib functions as an ATP-competitive inhibitor that binds to the kinase domain of class I PI3K catalytic subunits [2]. The following diagram illustrates the signaling pathway it modulates.
As shown above, Izorlisib directly inhibits Class I PI3K (particularly the p110α subunit), preventing the conversion of PIP2 to PIP3. This inhibits downstream AKT and mTOR signaling, ultimately blocking processes like cell survival and proliferation that are often hyperactive in cancer [2].
The search results confirm that the primary source of the quantitative data is a 2011 publication in Bioorganic and Medicinal Chemistry Letters [3]. However, the detailed step-by-step experimental protocols for the assays are not provided in the publicly available summaries.
Based on standard practices in the field for generating such data [2], the key methodologies likely involved:
Izorlisib (also known as CH-5132799, PA-799) is an ATP-competitive small-molecule inhibitor that primarily targets the Class I Phosphoinositide 3-kinase (PI3K) family, with varying potency across its isoforms [1].
The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values against different PI3K isoforms and the mechanistic target of rapamycin (mTOR), based on biochemical assay data [1].
| Target Protein | Gene Symbol | IC₅₀ Value (nM) | Primary Function / Note |
|---|---|---|---|
| PI3K p110-alpha | PIK3CA | 14 | Catalytic subunit of Class IA PI3K; frequently mutated in cancers [2] |
| PI3K p110-gamma | PIK3CG | 36 | Catalytic subunit of Class IB PI3K [2] |
| PI3K p110-beta | PIK3CB | 120 | Catalytic subunit of Class IA PI3K [2] |
| PI3K p110-delta | PIK3CD | 500 | Catalytic subunit of Class IA PI3K; highly expressed in leukocytes [2] |
| mTOR Kinase | MTOR | 10,000 | Serine/threonine-protein kinase; key downstream effector and regulator [1] |
| PI3K Class II (alpha/beta) | PIK3C2A / PIK3C2B | >10,000 | Shows high selectivity over these and Class III PI3K isoforms [1] |
While the search results do not provide a full, step-by-step protocol for studying Izorlisib, they reference standard experimental approaches used to generate the data above:
The following diagram illustrates the core PI3K-AKT-mTOR signaling cascade, which is constitutively activated in many cancers and is the primary target of Izorlisib [2].
Izorlisib inhibits PI3K by blocking its ATP-binding site, preventing PIP₂ phosphorylation and downstream signaling [2] [1].
To frame any future findings on Izorlisib, it helps to understand the categories and design strategies of PI3K inhibitors, which are actively being refined to improve therapeutic efficacy and reduce side effects [1] [2].
The table below summarizes the main types of PI3K inhibitors.
| Category | Primary Target(s) | Key Characteristics | Examples (Generic Name) |
|---|---|---|---|
| Pan-PI3K Inhibitors | PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ | Inhibits all four Class I PI3K isoforms; associated with broader on-target toxicity [2]. | Buparlisib, Copanlisib [2] |
| Isoform-specific Inhibitors | A single PI3K isoform (e.g., PI3Kα) | Designed for enhanced selectivity to target cancers driven by a specific mutated isoform, potentially improving therapeutic window [1] [2]. | Alpelisib, Inavolisib [3] [4] |
| Dual PI3K/mTOR Inhibitors | PI3K kinase domain & mTOR | Targets both PI3K and the downstream mTOR complex to more completely suppress the pathway and overcome feedback loops [1] [2]. | LY3023414 [2] |
Novel approaches in drug design are also being explored, such as PROteolysis TArgeting Chimeras (PROTACs) and allosteric inhibitors, which aim to achieve greater potency and selectivity [1].
The following diagram illustrates the core PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival that is frequently dysregulated in cancer. This provides the mechanistic context for how PI3K inhibitors like Izorlisib exert their effects.
Core PI3K/AKT/mTOR signaling pathway and therapeutic inhibition.
Given that the specific data for Izorlisib was not found, here are some targeted suggestions for your continued research:
Izorlisib (also known as CH5132799, PA-799) is a small-molecule inhibitor that targets members of the Phosphatidylinositol 3-kinase (PI3K) family, which are key intracellular enzymes in the PI3K/AKT/mTOR signaling pathway. This pathway is critically involved in regulating cell growth, survival, and metabolism, and its dysregulation is a common feature in cancer [1].
Izorlisib is best characterized as a pan-Class I PI3K inhibitor, meaning it targets all catalytic isoforms (p110α, p110β, p110δ, p110γ) within this class, with varying degrees of potency. It also shows activity against the mechanistic target of rapamycin (mTOR) kinase [2].
The table below summarizes the inhibitory activity (IC50 values) of Izorlisib against its primary targets, based on data from a 2011 study cited in the IUPHAR/BPS Guide to Pharmacology [2].
| Target Protein | Gene | IC50 (nM) | Note |
|---|---|---|---|
| PI3K p110-alpha | PIK3CA | 14 nM | Primary target, high potency |
| PI3K p110-gamma | PIK3CG | 36 nM | Secondary target, high potency |
| PI3K p110-beta | PIK3CB | 120 nM | Tertiary target, moderate potency |
| mTOR | MTOR | 120 nM (est.) | Moderate potency; value from reference citing earlier data |
| PI3K p110-delta | PIK3CD | 500 nM | Weaker target |
| PI3KC2beta | PIK3C2B | 5300 nM | Low potency |
| PI3KC2alpha | PIK3C2A | >10,000 nM | Minimal activity |
| Vps34 (PI3KC3) | PIK3C3 | >10,000 nM | Minimal activity |
This selectivity profile suggests that Izorlisib's primary anticancer effects are likely mediated through the potent inhibition of the p110α and p110γ isoforms, along with concurrent inhibition of mTOR.
Izorlisib functions by competitively inhibiting the ATP-binding site of Class I PI3K catalytic subunits. This blockade prevents the phosphorylation of the lipid substrate PIP2 to PIP3, a crucial second messenger. By reducing PIP3 levels, Izorlisib disrupts the activation of downstream effectors like AKT and mTOR, which are key drivers of cell proliferation and survival. The following diagram illustrates the signaling pathway that Izorlisib inhibits.
Izorlisib inhibits Class I PI3K and mTOR complexes, blocking oncogenic signaling [1] [3] [4].
The development of Izorlisib aligns with the broader field's efforts to overcome the limitations of early, non-selective PI3K inhibitors, which had poor pharmacokinetics and high toxicity [1]. As a pan-Class I PI3K and mTOR inhibitor, Izorlisib's profile is scientifically interesting because:
Based on the available data, Izorlisib appears to be in the preclinical or early-stage research phase. It is not listed among the FDA-approved PI3K inhibitors or the late-stage clinical candidates highlighted in the recent pipeline analysis [1] [5].
Izorlisib is characterized as a selective, ATP-competitive small-molecule inhibitor targeting Class I Phosphoinositide 3-kinases (PI3Ks), with particular potency against the PI3Kα isoform and its common oncogenic mutants [1].
The table below summarizes its inhibitory activity (IC50 values) against various kinases from in vitro assays:
| Target | IC50 Value | Notes |
|---|---|---|
| PI3Kα (H1047R mutant) | 5.6 nM | Common gain-of-function mutation [1] |
| PI3Kα (E545K mutant) | 6.7 nM | Common gain-of-function mutation [1] |
| PI3Kα (E542K mutant) | 6.7 nM | Common gain-of-function mutation [1] |
| PI3Kα (Wild-Type) | 14 nM | Primary target [1] |
| PI3Kγ | 36 nM | [1] |
| PI3Kβ | 120 nM | [1] |
| PI3Kδ | 500 nM | [1] |
| mTOR | 1.6 µM | Over 100-fold less potent than for PI3Kα [1] |
| PI3KC2β | 5.3 µM | Class II PI3K, demonstrating high selectivity [1] |
Key Preclinical Findings:
To understand the context of Izorlisib's action, the following diagram illustrates the core PI3K/AKT/mTOR signaling pathway, which is aberrantly activated in many cancers [2].
The PI3K/AKT/mTOR signaling pathway and Izorlisib's mechanism of action. Izorlisib inhibits the p110α catalytic subunit of PI3K [2] [1].
The search results highlight several active areas of development in targeting the PI3K pathway, while also confirming the lack of recent data on Izorlisib specifically.
Izorlisib (CH5132799) is characterized as a selective class I PI3K inhibitor, with particular potency against the PI3Kα isoform and its common oncogenic mutations [1].
Mechanism of Action: Izorlisib acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the PI3K enzyme to block its activity. It selectively inhibits class I PI3Ks, especially PI3Kα, which is frequently mutated in cancers. This inhibition is crucial as the PI3K/AKT/mTOR pathway controls cell growth, survival, and metabolism, and its overactivation is a common driver in various cancers [1] [2] [3].
Selectivity Profile: The table below summarizes the half-maximal inhibitory concentration (IC50) values of Izorlisib against various PI3K isoforms and mutants, demonstrating its high selectivity for PI3Kα [1].
| Target | IC50 (nM) |
|---|---|
| PI3Kα (H1047R mutant) | 5.6 nM |
| PI3Kα (E545K mutant) | 6.7 nM |
| PI3Kα (E542K mutant) | 6.7 nM |
| PI3Kα (Wild-type) | 14 nM |
| PI3Kγ | 36 nM |
| PI3Kβ | 120 nM |
| PI3Kδ | 500 nM |
| mTOR | 1600 nM |
| PI3KC2β | 5300 nM |
Izorlisib shows potent activity against PI3Kα and its common gain-of-function mutants, with significantly less potency against other class I isoforms (β, δ, γ) and mTOR [1].
In Vitro Antiproliferative Activity
In Vivo Efficacy in Mouse Xenograft Models
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the specific point where Izorlisib acts.
To provide context, the table below contrasts Izorlisib with Alpelisib (Piqray), an FDA-approved PI3Kα inhibitor.
| Feature | Izorlisib (Investigational) | Alpelisib (Approved) |
|---|---|---|
| Primary Target | PI3Kα (wild-type and mutants) [1] | PI3Kα [4] [5] |
| Key Indication | Preclinical research only [1] | HR+/HER2-, PIK3CA-mutated advanced breast cancer (with fulvestrant) [4] [5] |
| Clinical Trial Data | None publicly available | Phase III SOLAR-1 trial led to FDA approval [4] |
| Status | Research use only [1] | Approved drug (2019) [5] |
Izorlisib (also known as CH-5132799, PA-799, and CHEMBL1684984) is a small-molecule inhibitor investigated for targeting phosphoinositide 3-kinases (PI3Ks), with a particular focus on the PI3Kα isoform [1].
The table below summarizes its published binding affinity (IC₅₀) for various class I PI3K isoforms and mTOR, based on data from the Guide to Pharmacology (GtoPdb) and ChEMBL [1].
| Target Protein | Gene | IC₅₀ (nM) | pIC₅₀ |
|---|---|---|---|
| PI3-kinase p110-alpha subunit | PIK3CA | 14 | 7.85 |
| PI3-kinase p110-gamma subunit | PIK3CG | 36 | 7.44 |
| PI3-kinase p110-beta subunit | PIK3CB | 120 | 6.92 |
| Mechanistic target of rapamycin | MTOR | 120 | 6.92 |
| PI3-kinase p110-delta subunit | PIK3CD | 500 | 6.30 |
| PI3KC2beta | PIK3C2B | 5300 | 5.28 |
| Vps34 | PIK3C3 | >10000 | <5 |
| PI3KC2alpha | PIK3C2A | >10000 | <5 |
This profile highlights Izorlisib's role as a potent and selective PI3Kα inhibitor and a dual PI3K/mTOR inhibitor, which was a key focus in early development to overcome limitations of first-generation compounds [2] [3].
Understanding Izorlisib's properties is aided by the broader context of PI3K inhibitor research.
Izorlisib's potency against various PI3K isoforms and mutants is summarized in the table below, with data primarily derived from in vitro kinase assays [1] [2].
| Target | IC₅₀ / pIC₅₀ Value | Notes |
|---|---|---|
| PI3Kα (wild-type) | IC₅₀ = 14 nM [1] | Primary target |
| PI3Kα-H1047R | IC₅₀ = 5.6 nM [1] | Common gain-of-function mutant |
| PI3Kα-E545K | IC₅₀ = 6.7 nM [1] | Common gain-of-function mutant |
| PI3Kα-E542K | IC₅₀ = 6.7 nM [1] | Common gain-of-function mutant |
| PI3Kγ | IC₅₀ = 36 nM [1] | |
| PI3Kβ | IC₅₀ = 120 nM [1] | |
| PI3Kδ | IC₅₀ = 500 nM [1] | |
| mTOR | IC₅₀ = 1.6 μM [1] | pIC₅₀ 5.8 (IC₅₀ 1.6x10⁻⁶ M) [2] |
| PI3KC2β | IC₅₀ = 5.3 μM [1] | Over 100-fold less potent vs. PI3Kα |
Izorlisib demonstrates high selectivity. It showed no significant inhibitory activity against a representative panel of 26 other protein kinases, including receptor tyrosine kinases (RTKs), nonreceptor tyrosine kinases, and serine/threonine kinases [1].
Izorlisib functions as an ATP-competitive inhibitor [1]. Analysis of its co-crystal structure with PI3Kγ indicates that the molecule interacts directly with the ATP-binding pocket of the kinase domain [1].
The compound exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. The diagram below illustrates this pathway and the point of izorlisib's intervention.
As shown, izorlisib's inhibition of PI3Kα disrupts the entire oncogenic signaling cascade, leading to suppressed phosphorylation of key effectors like AKT, FoxO1, S6K, S6, and 4E-BP1 in cells [1].
The development of izorlisib aligns with the field's move toward isoform-selective PI3K inhibitors. Early, non-selective pan-PI3K inhibitors were limited by toxicities, leading to the development of more selective agents like izorlisib and the FDA-approved alpelisib [3] [4]. This selectivity aims to improve the therapeutic window by targeting the specific isoform most critical to the tumor's biology while sparing others.
| Aspect | Available Details |
|---|---|
| Chemical Identity | Izorlisib (research codes: MEN1611, CH5132799) [1]. |
| Drug Class | Potent, selective, and orally available Class I PI3K inhibitor [1]. |
| Primary Target | Inhibits PI3Kα with an IC₅₀ of 14 nM [1]. |
| Developmental Status | Phase 2 clinical trials for solid tumors/cancer, including colorectal cancer [1]. |
| Licensing | Clinical development licensed from Chugai Pharmaceutical Co. to Menarini Pharma [1]. |
Izorlisib functions by inhibiting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer [2] [3] [1]. This pathway is crucial for controlling cell survival, proliferation, and metabolism.
The following diagram illustrates this core signaling pathway and the site of Izorlisib's inhibition:
1. Clinical Context and Rationale
2. Recommended Dosing and Administration The following dosing regimen has been established for clinical use based on the INAVO120 trial.
Table 1: Recommended Dosing Schedule for the Inavolisib Combination Regimen
| Agent | Dose and Route | Dosing Schedule | Additional Notes |
|---|---|---|---|
| Inavolisib | 9 mg, orally | Once daily, continuously until disease progression or unacceptable toxicity | Can be taken with or without food [1] |
| Palbociclib | 125 mg, orally | Once daily for 21 consecutive days, followed by 7 days off, to comprise a 28-day cycle [1] [3] | Refer to full prescribing information |
| Fulvestrant | 500 mg, intramuscularly | Administered on Cycle 1, Days 1 and 15, then on Day 1 of every subsequent 28-day cycle [1] | Refer to full prescribing information |
3. Efficacy Data from the INAVO120 Trial The approval was based on INAVO120, a randomized, double-blind, placebo-controlled phase III trial (N=325) [1] [2]. Patients were treatment-naive in the metastatic setting and had disease recurrence on or within 12 months of completing adjuvant endocrine therapy [1].
Table 2: Key Efficacy Outcomes from the INAVO120 Trial
| Efficacy Endpoint | Inavolisib + Palbociclib + Fulvestrant | Placebo + Palbociclib + Fulvestrant | Hazard Ratio (HR) / Difference |
|---|---|---|---|
| Median Progression-Free Survival (PFS) | 15.0 months (95% CI: 11.3, 20.5) | 7.3 months (95% CI: 5.6, 9.3) | HR 0.43 (95% CI: 0.32, 0.59); p < 0.0001 [1] [2] |
| Objective Response Rate (ORR) | 58% (95% CI: 50, 66) | 25% (95% CI: 19, 32) | Not applicable [1] [2] |
| Median Duration of Response (DOR) | 18.4 months (95% CI: 10.4, 22.2) | 9.6 months (95% CI: 7.4, 16.6) | Not applicable [1] |
| Interim Overall Survival (OS) | Supportive benefit | --- | HR 0.64 (95% CI: 0.43, 0.97) [1] [2] |
4. Safety and Tolerability Profile The safety profile of inavolisib is consistent with the known class effects of PI3Kα inhibitors.
5. Companion Diagnostic The FoundationOne Liquid CDx assay was approved concurrently as a companion diagnostic to identify patients with breast cancer harboring PIK3CA mutations who are eligible for treatment with this combination regimen [1].
While detailed in vivo preclinical protocols for inavolisib are not publicly available, the diagram below reconstructs a standard workflow for evaluating a PI3K inhibitor in endocrine-resistant breast cancer models, based on standard practices and the clinical context.
The corresponding methodology for the key stages is as follows:
Izorlisib (CH5132799) is a potent and selective ATP-competitive small-molecule inhibitor targeting Class I Phosphatidylinositol 3-kinases (PI3Ks) [1] [2]. Its primary mechanism involves binding to the ATP-binding site of the PI3K enzyme, thereby inhibiting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer [2]. Izorlisib shows particular potency against the PI3Kα isoform and its common oncogenic mutants (e.g., H1047R, E545K), making it a promising candidate for investigating targeted therapies in PIK3CA-mutated cancers [2].
The following diagram illustrates the signaling pathway targeted by Izorlisib and the consequent downstream effects on cellular processes.
Izorlisib demonstrates high selectivity for Class I PI3K isoforms, particularly PI3Kα, with significantly less activity against Class II/III PI3Ks and mTOR [2]. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values against key targets.
Table 1: In vitro inhibitory profile (IC₅₀) of Izorlisib [2]
| Target | IC₅₀ Value | Notes |
|---|---|---|
| PI3Kα (wild-type) | 14 nM | Primary target |
| PI3Kα (H1047R mutant) | 5.6 nM | Enhanced potency against common oncogenic mutant |
| PI3Kα (E545K mutant) | 6.7 nM | Enhanced potency against common oncogenic mutant |
| PI3Kγ | 36 nM | |
| PI3Kβ | 120 nM | |
| PI3Kδ | 500 nM | |
| PI3KC2β | 5.3 µM | Class II PI3K; >100-fold selectivity vs. PI3Kα |
| mTOR | 1.6 µM | >100-fold selectivity vs. PI3Kα |
The following protocols are adapted from general methods for small-molecule inhibitor screening and specific experiments with PI3K pathway inhibitors, applied to the context of Izorlisib [2] [3].
This standard protocol is used to assess the effect of Izorlisib on cancer cell proliferation.
1. Cell Line Selection and Culture:
2. Compound Preparation:
3. Cell Seeding and Treatment:
4. Incubation and Viability Assessment:
5. Data Analysis:
The workflow for this protocol is summarized in the following diagram.
This protocol is used to confirm target engagement and downstream pathway modulation by Izorlisib.
1. Cell Treatment and Lysis:
2. Protein Quantification and Electrophoresis:
3. Immunoblotting:
Key Antibodies for Analysis:
Izorlisib is a potent and selective tool compound for investigating PI3Kα-driven biology and oncogenesis in a laboratory setting. The protocols outlined here provide a foundation for evaluating its biochemical potency, antiproliferative efficacy, and mechanistic activity on the PI3K/AKT/mTOR pathway in cancer models.
Izorlisib (also known as MEN1611, CH-5132799, or CH5132799) is a potent, orally available, small-molecule inhibitor of Class I Phosphoinositide 3-Kinase (PI3K) [1]. Its chemical identity is detailed in the table below.
Table 1: Core Identity and Properties of Izorlisib
| Property | Description |
|---|---|
| INN | Izorlisib |
| Research Codes | MEN1611, CH-5132799, this compound |
| Compound Class | Synthetic Organic |
| Molecular Weight | 377.13 g/mol |
| Mechanism of Action | Class I PI3K inhibitor |
| Status | In clinical development (licensed to Menarini Pharma by Chugai Pharmaceutical) [1] |
The following diagram illustrates the role of PI3K in cancer and the general mechanism of PI3K inhibitors like Izorlisib.
This mechanism is particularly relevant in hormone receptor-positive (HR+), HER2-negative breast cancer, where activating mutations in the PIK3CA gene are found in approximately 40% of cases [2]. These mutations lead to hyperactivation of the PI3K pathway, driving tumor growth and causing resistance to endocrine therapy [2] [3]. Inhibiting PI3K is a established strategy to overcome this resistance, as demonstrated by the approval of the alpha-specific inhibitor Alpelisib [2] [4].
The key identified clinical investigation is a Phase II study exploring Izorlisib in a specific breast cancer population. The compound is also known by its development code MEN1611.
Table 1: Ongoing Clinical Trial for Izorlisib (MEN1611)
| Trial Aspect | Details |
|---|---|
| Official Title | Phase II Study for PIK3CA/PTEN-altered Advanced Metaplastic Breast Cancer treated with MEN1611 monotherapy or in combination with Eribulin (SABINA Study) [1] |
| EudraCT Number | 2022-001398-30 [1] |
| Sponsor Code | MEDOPP437 [1] |
| Trial Design | Phase II [1] |
| Patient Population | Patients with advanced metaplastic breast cancer with alterations in PIK3CA or PTEN genes [1] |
| Interventions | MEN1611 (Izorlisib) monotherapy OR MEN1611 in combination with Eribulin [1] |
| MEN1611 Formulation | Capsule, for oral use [1] |
Table 2: Preclinical Pharmacological Profile of Izorlisib
| Parameter | Details |
|---|---|
| Molecular Weight | 377.42 g/mol [2] |
| Primary Target | Selective Class I PI3K inhibitor, particularly PI3Kα [2] |
| IC50 (PI3Kα) | 14 nM [2] |
| IC50 (PI3Kα mutants) | 5.6 - 6.7 nM (H1047R, E545K, E542K) [2] |
| Selectivity | IC50 for other PI3K isoforms (β, δ, γ) and mTOR are >100-fold higher than for PI3Kα, indicating high selectivity [2] |
| Mode of Inhibition | ATP-competitive, based on co-crystal structure analysis [2] |
The development of Izorlisib is grounded in the well-established role of the PI3K/AKT/mTOR signaling pathway in cancer. This pathway is a central regulator of cell growth, survival, proliferation, and metabolism, and its dysregulation is a common event in many cancers, including breast cancer [3] [4].
The following diagram illustrates the PI3K signaling pathway and the site of Izorlisib's inhibition, providing context for its mechanism of action.
Izorlisib (CH5132799) is a potent and selective class I PI3K inhibitor, with particular efficacy against the PI3Kα isoform and its oncogenic mutants [1]. Its development is situated within the context of targeting the frequently dysregulated PI3K/AKT/mTOR pathway, a key driver in many cancers, including breast cancer [2] [3] [4].
The table below summarizes the in vitro inhibitory profile (IC50 values) of Izorlisib against key kinases, highlighting its selectivity for class I PI3Ks, especially PI3Kα [2] [1].
Table 1: In Vitro Kinase Inhibition Profile of Izorlisib
| Target Kinase | IC50 (nM) | Notes |
|---|---|---|
| PI3Kα (WT) | 14 | Primary target |
| PI3Kα-H1047R | 5.6 | Common oncogenic mutant |
| PI3Kα-E545K | 6.7 | Common oncogenic mutant |
| PI3Kα-E542K | 6.7 | Common oncogenic mutant |
| PI3Kγ | 36 | |
| PI3Kβ | 120 | |
| PI3Kδ | 500 | |
| mTOR | 1600 | >100-fold selective over PI3Kα |
| PI3KC2β | 5300 | Class II PI3K |
The following protocols are based on standard methodologies used in preclinical drug development, as referenced in the available data on Izorlisib [1].
The following diagram, generated using Graphviz, illustrates the position of Izorlisib within the PI3K/AKT/mTOR signaling cascade and the downstream biomarkers used to monitor its activity.
While Izorlisib itself appears to be in earlier stages of development, the clinical trajectory for PI3Kα inhibitors is well-established. Alpelisib, for example, is FDA-approved for PIK3CA-mutated, HR+/HER2- advanced breast cancer, validating the approach of biomarker-selected patient populations [6] [3]. This underscores the critical need for robust PIK3CA mutation testing via tumor tissue or liquid biopsy (circulating tumor DNA) in the clinical development of Izorlisib [6] [4] [5].
A significant challenge in this field is overcoming intrinsic and acquired resistance. Future research on Izorlisib should explore rational combination therapies, such as with endocrine therapy, CDK4/6 inhibitors, or other targeted agents, to enhance efficacy and prevent resistance [4] [5] [7].
It is crucial to recognize that the information presented here is primarily based on a single, commercially available research profile for Izorlisib [1], supplemented by general context on PI3K inhibitors. For definitive application notes and detailed protocols, consulting primary research publications or proprietary pharmaceutical development data is essential.
The table below summarizes the key available data for Izorlisib, a selective class I PI3K inhibitor [1].
| Property | Description / Value |
|---|---|
| Synonyms | CH5132799 [1] |
| Molecular Weight | 377.42 g/mol [1] |
| CAS Number | 1007207-67-1 [1] |
| Chemical Formula | C₁₅H₁₉N₇O₃S [1] |
| Mechanism of Action | Selective, ATP-competitive class I PI3K inhibitor; particularly potent against PI3Kα and its oncogenic mutants (E542K, E545K, H1047R) [1] |
| Primary Target (IC₅₀) | PI3Kα: 14 nM [1] |
| Secondary Targets (IC₅₀) | PI3Kγ: 36 nM; PI3Kβ: 120 nM; PI3Kδ: 500 nM [1] |
| Form | White to gray solid [1] |
| Solubility (in DMSO) | 4.55 mg/mL (12.06 mM) [1] |
| Recommended Storage | Powder: -20°C for 3 years or 4°C for 2 years. Solution: -80°C for 2 years or -20°C for 1 year. Protect from moisture [1]. |
Izorlisib inhibits the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. The following diagram illustrates its specific target and the downstream effects of pathway inhibition [2] [3].
The available data from supplier websites and research articles is insufficient for creating a detailed stability testing protocol. To complete your Application Notes, consider the following actions:
Izorlisib is a novel phosphatidylinositol 3-kinase (PI3K) inhibitor specifically targeting the delta isoform (PI3Kδ) for treating hematological malignancies. As a targeted therapy, izorlisib requires robust analytical methods to support drug development, quality control, and clinical monitoring. The PI3K/AKT/mTOR signaling pathway represents a crucial intracellular cascade regulating cell survival, proliferation, and metabolism, with dysregulation frequently occurring in various cancers [1]. Class I PI3Ks, particularly the p110δ isoform highly expressed in leukocytes, have emerged as promising therapeutic targets for B-cell malignancies [1] [2]. The development of selective PI3Kδ inhibitors like izorlisib requires sophisticated analytical methods to quantify drug levels in biological matrices during preclinical and clinical development.
Analytical method development and validation are critical components of pharmaceutical development, ensuring that laboratory procedures accurately measure the identity, purity, potency, and concentration of active pharmaceutical ingredients and finished drug products. According to regulatory guidelines from the International Conference on Harmonization (ICH), analytical methods must be scientifically sound and appropriately validated for their intended use throughout the drug development lifecycle [3]. For izorlisib, a selective, sensitive, and robust bioanalytical method is essential to support pharmacokinetic studies, therapeutic drug monitoring, and stability testing.
The development of analytical methods for izorlisib should follow a phase-appropriate approach that evolves throughout the drug development continuum. During early development, methods focus primarily on API behavior characterization and supporting preclinical safety evaluations. As development progresses toward commercial registration, methods are refined and expanded based on increased knowledge of the drug substance and product [3]. This iterative process ensures optimal resource allocation while maintaining regulatory compliance. Forced degradation studies constitute an integral component of method development, where izorlisib is subjected to stress conditions including acid, base, oxidation, heat, and light. These studies help determine the method's capability to separate and quantify degradation products while providing insight into the primary degradation mechanisms of the molecule [3].
A systematic approach to izorlisib analytical method development begins with comprehensive scouting experiments to establish initial performance parameters. Based on the structural similarities between izorlisib and other PI3K inhibitors, a UPLC-MS/MS-based method is recommended for bioavailability and bioequivalence studies due to its superior sensitivity, selectivity, and throughput compared to conventional HPLC methods [4] [5]. The method development workflow involves initial scouting of chromatographic conditions, systematic optimization of mass spectrometry parameters, and rigorous validation according to regulatory standards.
Table 1: Key Method Development Experiments for Izorlisib
| Development Phase | Experimental Focus | Key Parameters | Target Outcomes |
|---|---|---|---|
| Initial Scouting | Column chemistry, mobile phase composition | Retention, peak shape, ionization | Preliminary chromatographic conditions |
| MS Optimization | Ionization mode, fragmentor voltage, collision energy | Signal intensity, fragmentation pattern | Optimal MRM transitions |
| Selectivity Assessment | Separation from impurities and matrix components | Resolution, matrix effects | Specificity for izorlisib quantification |
| Forced Degradation | Acid, base, oxidation, thermal, photolytic stress | Degradation products, peak purity | Stability-indicating capability |
This protocol describes a validated UPLC-MS/MS method for quantifying izorlisib in biological matrices, adapted from methodologies successfully applied to related PI3K inhibitors [4] [5]. The system should consist of a UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operated in positive ion mode. Chromatographic separation should be performed using an Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 μm) maintained at 40°C. The mobile phase should comprise 0.1% formic acid in water (A) and acetonitrile (B) delivered at a flow rate of 0.3 mL/min with a gradient elution program as follows: 0-0.5 min (10% B), 0.5-1.0 min (10-90% B), 1.0-1.4 min (90% B), 1.4-1.5 min (90-10% B), and 1.5-2.0 min (10% B) for column re-equilibration [4]. The injection volume should be set at 1.0 μL, and the autosampler temperature maintained at 10°C.
Mass spectrometric detection should employ multiple reaction monitoring (MRM) for specific detection of izorlisib and the internal standard. Instrument parameters should be optimized for izorlisib, but based on analogous PI3K inhibitors, the following settings are recommended: capillary voltage of 3.0 kV, source temperature of 150°C, desolvation temperature of 500°C, cone gas flow of 150 L/h, and desolvation gas flow of 1000 L/h [5]. The MRM transitions should be optimized using standard solutions, with preliminary parameters based on structurally related compounds suggesting monitoring the transition m/z 432.92→150.01 for izorlisib with collision energy of 20 eV and cone voltage of 20 V [4]. A suitable internal standard (e.g., pilaralisib or ceritinib) should be included to correct for analytical variability.
The sample preparation protocol employs protein precipitation for efficient extraction of izorlisib from plasma matrices. Transfer 100 μL of plasma sample (calibrators, quality controls, or study samples) to a clean polypropylene tube. Add 10 μL of internal standard working solution (100 ng/mL in methanol) and vortex mix for 30 seconds. Add 300 μL of ice-cold acetonitrile (3:1 ratio to plasma) to precipitate proteins. Vortex mix vigorously for 1 minute, then centrifuge at 13,000 × g for 10 minutes at 4°C. Carefully transfer the supernatant to an autosampler vial and inject 1.0 μL into the UPLC-MS/MS system [4]. For alternative matrices such as tissue homogenates or microsomal incubations, method adaptation and revalidation may be necessary.
Method validation should demonstrate that the analytical procedure is suitable for its intended purpose following ICH and FDA guidelines [3]. The validation protocol must include assessment of selectivity, linearity, accuracy, precision, sensitivity, matrix effects, recovery, and stability using a predefined validation plan with established acceptance criteria [4] [5]. The laboratory should follow written standard operating procedures (SOPs) and use qualified and calibrated instrumentation throughout the validation process [3].
Table 2: Method Validation Parameters and Acceptance Criteria for Izorlisib
| Validation Parameter | Experimental Design | Acceptance Criteria | Reference |
|---|---|---|---|
| Selectivity | Analysis of blank matrix from 6 different sources | No interference >20% of LLOQ | [4] [5] |
| Linearity | Calibration curves in triplicate over 2-2000 ng/mL | R² ≥ 0.99, back-calculated standards ±15% | [4] |
| Accuracy & Precision | QC samples at LLOQ, LQC, MQC, HQC (n=6) | Intra- and inter-day precision <15%, accuracy 85-115% | [4] [5] |
| Matrix Effect | Post-extraction spiking at LQC and HQC levels | Matrix factor 85-115%, CV <15% | [4] |
| Stability | Bench-top, processed, freeze-thaw, long-term | 85-115% of nominal concentration | [5] |
Selectivity should be demonstrated by analyzing blank plasma samples from at least six different sources to ensure no endogenous components co-elute with izorlisib or the internal standard at their respective retention times. Linearity should be established using a minimum of six non-zero calibration standards covering the anticipated concentration range (e.g., 2-2000 ng/mL) analyzed in triplicate. The calibration curve should be fitted using weighted (1/x²) least squares linear regression [4]. Accuracy and precision should be assessed using quality control samples at four concentration levels (LLOQ, low, medium, and high QC) with at least six replicates at each level across three separate batches. The intra-day precision (repeatability) should not exceed 15% relative standard deviation (RSD), while inter-day precision should meet the same criteria [4] [5].
Stability experiments should evaluate izorlisib stability under various conditions including: bench-top stability (ambient temperature for 4-24 hours), processed sample stability in the autosampler (4-24 hours), freeze-thaw stability (through at least three cycles), and long-term stability at the storage temperature (e.g., -80°C for 30-60 days) [5]. Matrix effects should be investigated by comparing the analyte peak areas in post-extraction spiked samples with those in neat solutions at equivalent concentrations. The matrix factor should be consistent across different lots of matrix, with CV values not exceeding 15% [4].
The validated UPLC-MS/MS method for izorlisib enables reliable quantification in various biological matrices to support preclinical and clinical development. Key applications include pharmacokinetic studies in animal models and humans, in vitro metabolism studies using hepatic microsomes or hepatocytes, and therapeutic drug monitoring in clinical practice [4]. Following oral administration of izorlisib to rats (2.0 mg/kg), blood samples should be collected at predefined time points (e.g., 0, 0.333, 0.667, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours) to characterize the absorption, distribution, metabolism, and excretion (ADME) profile [4]. Pharmacokinetic parameters including Cmax, Tmax, AUC, t½, and clearance can be derived from the plasma concentration-time data.
For in vitro metabolic stability assessment, izorlisib (0.5 µM) should be incubated with rat or human liver microsomes (0.5 mg/mL) in the presence of NADPH regenerating system. Aliquots should be collected at predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and analyzed to determine the intrinsic clearance (CLint) and half-life (t1/2) [4]. These studies provide critical insights into the metabolic fate of izorlisib and potential for drug-drug interactions.
The development and validation of a robust, sensitive, and selective UPLC-MS/MS method for izorlisib quantification represents a critical component of its pharmaceutical development program. The methodology described in these application notes provides a comprehensive framework for analytical scientists to establish bioanalytical procedures that meet regulatory requirements while supporting the various stages of drug development. As izorlisib progresses through clinical trials, the analytical method may require further refinement to address emerging needs, such as metabolite quantification or adaptation to alternative matrices. The phase-appropriate approach to method development ensures that resources are optimized while maintaining data quality and regulatory compliance throughout the product lifecycle [3].
Figure 1: PI3K/AKT/mTOR Signaling Pathway Targeted by Izorlisib
This diagram illustrates the PI3K signaling cascade that izorlisib inhibits, showing how extracellular signals activate PI3K through receptor tyrosine kinases or GPCRs. The conversion of PIP2 to PIP3 represents the key lipid phosphorylation step catalyzed by PI3K, which is reversed by the tumor suppressor PTEN. PIP3 recruits effector kinases including PDK1 and AKT, ultimately activating mTOR and promoting cell survival and proliferation [1] [2]. Izorlisib, as a PI3Kδ inhibitor, specifically targets this pathway in hematopoietic cells, making it particularly relevant for hematological malignancies.
Figure 2: Analytical Method Development and Validation Workflow
This workflow outlines the systematic approach to developing and validating an analytical method for izorlisib, progressing from initial planning through routine application. Each stage incorporates specific activities that build upon previous work, ensuring a comprehensive and structured process that meets regulatory expectations [3]. The phase-appropriate nature of method development is reflected in the iterative refinement that occurs as the method progresses toward full validation.
Alpelisib is an oral anticancer agent that selectively inhibits the p110α subunit of class I phosphatidylinositol 3-kinase (PI3K). It is approved for the treatment of advanced or metastatic breast cancer with specific mutations [1]. The PI3K/Akt/mTOR pathway is a major signal transduction cascade dysregulated in a wide variety of cancers, making its inhibitors a critical area of therapeutic development [1]. This document outlines a sensitive, validated High-Performance Liquid Chromatography method coupled with Fluorescence Detection (HPLC-FLD) for the quantification of Alpelisib in biological matrices like rat plasma. This method serves as a robust, cost-effective alternative to LC-MS/MS and is applicable for pharmacokinetic and drug metabolism studies [2] [1].
This HPLC-FLD method offers several key advantages for researchers:
The following table summarizes the core instrumentation and conditions used for method development and validation.
Table 1: HPLC-FLD Instrumental Conditions
| Parameter | Specification |
|---|---|
| HPLC System | Agilent 1200 series or equivalent |
| Detector | Fluorescence Detector (FLD) |
| Detection Wavelengths | Excitation (λ_ex) = 311 nm, Emission (λ_em) = 384 nm [1] |
| Analytical Column | Kinetex C8 (250 mm × 4.6 mm, 5 μm) [1] |
| Mobile Phase | ACN : 20 mM Ammonium Formate Buffer (pH 3.5) (65:35, v/v) [1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 μL |
| Column Temperature | Maintained at 25°C |
| Run Time | 10 minutes |
The method was validated per US FDA guidelines. The key validation parameters are summarized below.
Table 2: Method Validation Parameters
| Validation Parameter | Result |
|---|---|
| Linearity Range | 1 - 1,000 ng/mL [2] |
| Correlation Coefficient (r²) | > 0.99 [2] |
| Precision (RSD) | Intra-day and inter-day RSD < 15% (≤ 20% at LLOQ) [2] |
| Accuracy (%) | Intra-day and inter-day accuracy within 85-115% (80-120% at LLOQ) [2] |
| Extraction Recovery | Consistent and > 85% for both Alpelisib and IS [1] |
| Matrix Effect | Negligible, as per FDA acceptance criteria [2] [1] |
| Stability | Stable in plasma for 24 h at room temp; 4 h in gastric fluid (pH 1.2); >24 h in intestinal fluid and urine [2] |
This validated method was successfully applied to investigate the dose-dependent pharmacokinetics of Alpelisib in Sprague-Dawley rats following intravenous and oral administration [2] [1].
The experimental workflow from sample collection to data analysis is outlined below.
The developed HPLC-FLD method is a robust, sensitive, and cost-effective solution for the bioanalysis of Alpelisib in rat plasma. Its successful application in uncovering the nonlinear pharmacokinetics of Alpelisib underscores its utility in advanced drug development research [2]. The saturation of both GI absorption and widespread metabolism are critical factors that must be considered during the pre-clinical and clinical development of PI3K inhibitors and similar targeted therapies.
This protocol provides a solid foundation for researchers aiming to quantify PI3K inhibitors in biological matrices. The conditions can be adapted and re-validated for other related drug compounds or for different biological fluids.
The table below consolidates key in vitro biochemical data for Izorlisib, highlighting its potency and selectivity [1].
| Target / Parameter | Value (IC₅₀ or other) | Description / Significance |
|---|---|---|
| PI3Kα (WT) | 14 nM | Primary target; potent inhibition of wild-type PI3Kα [1]. |
| PI3Kα (H1047R) | 5.6 nM | Enhanced potency against a common oncogenic mutant [1]. |
| PI3Kα (E545K) | 6.7 nM | Enhanced potency against a common oncogenic mutant [1]. |
| PI3Kγ | 36 nM | Moderate off-target inhibition [1]. |
| PI3Kβ | 120 nM | Weak off-target inhibition [1]. |
| PI3Kδ | 500 nM | Minimal inhibition, demonstrates high selectivity within class I PI3Ks [1]. |
| mTOR | 1.6 µM | Over 100-fold less potent than for PI3Kα, shows high selectivity [1]. |
| Kinase Selectivity | >100-fold | Selective against a panel of 26 protein kinases [1]. |
| Antiproliferative Activity | IC₅₀ < 1 µM (75% of lines) | Effective across a panel of 60 tumor cell lines [1]. |
| Purity | 99.01% | Quality of material used for assays [1]. |
For in vitro experiments, Izorlisib is typically prepared as a stock solution in DMSO, which can then be diluted into cell culture media or buffer. The solubility and stability data are crucial for experimental reproducibility [1].
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the mechanism of Izorlisib, which is relevant to the in vivo efficacy data where Izorlisib suppressed pathway effectors like Akt, S6K, and S6 [1] [2].
Izorlisib (CH5132799) is a selective class I phosphatidylinositol-3-kinase (PI3K) inhibitor with particular potency against the PI3Kα isoform [1]. The PI3K pathway is one of the most frequently dysregulated signaling pathways in human cancers, governing critical cellular processes such as survival, proliferation, differentiation, and metabolism [2]. Izorlisib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the PI3K enzyme, thereby preventing the phosphorylation of its lipid substrates and subsequent downstream signaling [1].
Its high selectivity for the p110α catalytic subunit of PI3K, especially in its common oncogenic mutant forms (H1047R, E545K, E542K), makes it a promising candidate for targeted cancer therapy in tumors harboring PIK3CA mutations, which are prevalent in breast, ovarian, and other cancers [3] [1]. The compound has shown superior antiproliferative activity across a panel of tumor cell lines [1].
The following table summarizes the key in vitro quantitative data for Izorlisib, providing a clear overview of its potency and selectivity.
Table 1: In Vitro Inhibitory Profile of Izorlisib (IC₅₀ Values) [1]
| Target | IC₅₀ (nM) | Notes |
|---|---|---|
| PI3Kα (H1047R mutant) | 5.6 | Most potent against this common oncogenic mutant |
| PI3Kα (E545K mutant) | 6.7 | High potency against another common mutant |
| PI3Kα (E542K mutant) | 6.7 | High potency against another common mutant |
| PI3Kα (Wild-type) | 14 | Primary target, high potency |
| PI3Kγ | 36 | >2.5-fold lower potency than wild-type PI3Kα |
| PI3Kβ | 120 | ~8.5-fold lower potency than wild-type PI3Kα |
| PI3Kδ | 500 | ~35-fold lower potency than wild-type PI3Kα |
| mTOR | 1600 (1.6 µM) | >100-fold lower potency, indicates high selectivity |
| PI3KC2β | 5300 (5.3 µM) | >370-fold lower potency, indicates high selectivity |
Selectivity Note: Izorlisib demonstrated no significant inhibitory activity against a representative panel of 26 other protein kinases, including receptor tyrosine kinases (RTKs), nonreceptor tyrosine kinases, and serine/threonine kinases, confirming its high specificity as a PI3K inhibitor [1].
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of Izorlisib against various PI3K isoforms, generating data as shown in Table 1 [1].
1. Principle: A radiometric or luminescent assay measures the ability of Izorlisib to inhibit the kinase activity of purified PI3K enzymes, which phosphorylate a phosphatidylinositol lipid substrate.
2. Reagents and Materials:
3. Procedure:
4. Data Analysis:
This protocol assesses the functional consequence of PI3K inhibition by Izorlisib on cancer cell growth and viability [1].
1. Principle: The Cell Titer-Glo Luminescent Cell Viability Assay measures the number of viable cells based on the quantitation of ATP, which signals the presence of metabolically active cells.
2. Reagents and Materials:
3. Procedure:
4. Data Analysis:
The following diagram illustrates the primary molecular target of Izorlisib within the canonical PI3K/Akt signaling pathway, a key regulator of cell growth and survival.
Izorlisib belongs to a class of small-molecule inhibitors targeting the PI3K pathway. Alpelisib (BYL719) is another alpha-specific PI3K inhibitor that has achieved clinical approval for HR+/HER2-, PIK3CA-mutated advanced breast cancer in combination with fulvestrant [4] [5] [6]. The clinical success of alpelisib validates the approach of targeting the p110α subunit in specific patient populations. However, the development of other PI3K inhibitors has been challenged by issues of toxicity and efficacy, often linked to a lack of selectivity [3] [7]. The high selectivity profile of Izorlisib, as demonstrated in Table 1, is a key characteristic intended to improve the therapeutic window by minimizing off-target effects.
Izorlisib is a potent and highly selective inhibitor of class I PI3K, with a strong biochemical preference for the PI3Kα isoform and its common oncogenic mutants. The detailed experimental protocols provided here for in vitro kinase assays and cell-based viability studies are fundamental for characterizing its activity and mechanism of action in a research setting. Its profile makes it a compelling candidate for further investigation in cancers driven by PIK3CA mutations. Future research directions should include in vivo efficacy studies, combination therapy strategies (e.g., with other targeted agents or chemotherapy), and the ongoing exploration of its safety and efficacy in clinical trials.
The phosphatidylinositol-3-kinase (PI3K) pathway represents one of the most frequently dysregulated signaling networks in human cancers, governing critical cellular processes including proliferation, survival, and metabolism [1] [2]. The delta isoform (PI3Kδ) of Class I PI3K kinases demonstrates particular importance in hematological malignancies and is predominantly expressed in hematopoietic cells [1] [3]. This application note outlines standardized protocols for the comprehensive preclinical evaluation of PI3Kδ-selective inhibitors, utilizing established in vitro and in vivo models that are predictive of clinical efficacy.
Research indicates that isoform-specific inhibitors have demonstrated improved therapeutic indices compared to pan-PI3K inhibitors in clinical development, with recent trends showing a clear prevalence of studies utilizing these targeted agents [4]. The following sections provide detailed methodologies for assessing the pharmacodynamic effects and antitumor activity of PI3Kδ-targeting compounds in biologically relevant systems.
PI3Kδ functions as a heterodimeric complex consisting of a p110δ catalytic subunit and a p85 regulatory subunit [1] [3]. Under basal conditions, this complex remains inactive in the cytosol; however, upon recruitment to the plasma membrane following upstream stimulation (e.g., through receptor tyrosine kinases or GPCRs), the p85 subunit binds to phosphorylated YXXM motifs on activated receptors or adaptor proteins [1]. This binding triggers a conformational change that relieves the inhibitory constraint on p110δ, enabling its kinase activity and subsequent generation of PIP3 from PIP2 lipids [1] [3].
The PIP3 secondary messenger then recruits pleckstrin homology (PH) domain-containing proteins including PDK1 and AKT to the membrane, initiating a cascade that promotes cell survival and proliferation [2] [3]. This signaling axis is tightly regulated by the tumor suppressor PTEN, which dephosphorylates PIP3 to terminate the signal [3].
Figure 1: PI3Kδ Signaling Pathway and Inhibitor Mechanism. PI3Kδ activates upon receptor stimulation, converting PIP2 to PIP3. This leads to downstream AKT/mTOR activation promoting cell survival. PI3Kδ inhibitors block this pathway at the initial phosphorylation step. PTEN provides negative regulation.
Purpose: To evaluate the direct antiproliferative effects of PI3Kδ inhibitors across a panel of hematological and solid tumor cell lines, and to determine IC₅₀ values for potency assessment.
Materials:
Methodology:
Table 1: Example Cell Viability Assessment Parameters
| Parameter | Hematologic Malignancy Models | Solid Tumor Models | Primary Patient-Derived Cells |
|---|---|---|---|
| Seeding Density | 2,000-4,000 cells/well | 3,000-5,000 cells/well | 5,000-10,000 cells/well |
| Treatment Duration | 72 hours | 96 hours | 96-120 hours |
| Assay Format | CCK-8 / MTT | CCK-8 / MTT | ATP-based luminescence |
| Expected Dynamic Range | 70-90% inhibition | 40-80% inhibition | 30-70% inhibition |
Purpose: To assess the antitumor activity of PI3Kδ inhibitors in immunocompromised mouse models engrafted with human tumor cells or patient-derived xenografts (PDX).
Materials:
Methodology:
Table 2: In Vivo Study Design Parameters for PI3Kδ Inhibitors
| Study Component | Hematologic Xenograft | Solid Tumor Xenograft | Patient-Derived Xenograft |
|---|---|---|---|
| Mouse Strain | NSG | CD-1 nude | NSG |
| Cell Inoculum | 5×10⁶ cells | 3×10⁶ cells | 1-2 mm³ fragments |
| Treatment Initiation | 7 days post-engraftment | 150-300 mm³ tumor volume | 100-200 mm³ tumor volume |
| Dosing Schedule | QD continuous | QD intermittent (5-on/2-off) | QD intermittent (5-on/2-off) |
| Primary Endpoint | Survival / Bioluminescence | Tumor volume inhibition | Tumor volume inhibition |
| Study Duration | 4-6 weeks | 3-4 weeks | 6-8 weeks |
Purpose: To verify target engagement and measure pathway modulation in treated tumors through analysis of phosphorylated signaling intermediates.
Materials:
Methodology:
Figure 2: Integrated Preclinical Evaluation Workflow. The sequential process begins with in vitro screening, progresses through in vivo efficacy studies, incorporates biomarker analysis for mechanism confirmation, and concludes with resistance modeling to inform clinical development strategies.
The preclinical frameworks outlined in this application note provide standardized methodologies for evaluating PI3Kδ inhibitors across multiple model systems. The integration of in vitro potency assessments with in vivo efficacy studies and pharmacodynamic biomarker analyses offers a comprehensive approach to establishing therapeutic potential and understanding mechanism of action.
Current clinical trial trends indicate a shift toward isoform-specific PI3K inhibitors and their use in rational combination therapies [4]. These preclinical protocols enable the identification of promising drug candidates and provide the scientific foundation for translating these agents into clinical investigation, particularly for patients with hematologic malignancies who have progressed on prior therapies.
For a kinase inhibitor such as Izorlisib, a tiered experimental approach is typically used to profile its selectivity and identify off-target effects [1] [2]. The core principle is to first assess its effect on closely related primary targets (other PI3K isoforms and similar kinases) and then broaden the investigation to a wider spectrum of the kinome and other potential off-targets.
The diagram below illustrates this workflow for profiling a PI3K inhibitor's selectivity.
Here are detailed methodologies for the key experiments outlined in the workflow.
This assay quantitatively measures the compound's ability to inhibit a wide range of purified kinases in a cell-free system [1].
This protocol confirms on-target engagement and checks for unintended pathway modulation in cells [2].
Based on the general profile of isoform-specific PI3K inhibitors, the following table outlines key areas to investigate for Izorlisib's off-target effects and associated risks [1] [3] [4].
| Profile Category | Specific Areas to Investigate for Izorlisib | Associated Potential Risks / Observations |
|---|---|---|
| Primary Target Profile | Potency (IC₅₀) against PI3Kδ isoform. | Primary therapeutic efficacy for hematologic cancers. |
| Secondary Kinase Targets | Inhibition of other PI3K Class I isoforms (α, β, γ). | Toxicity from inhibiting other isoforms (e.g., hyperglycemia from PI3Kα inhibition, autoimmune effects from PI3Kδ inhibition) [1] [5]. |
| Other Off-Target Kinases | Broad screening against kinome (~400 kinases). | Off-target toxicities or reduced efficacy; look for inhibition of kinases structurally similar to PI3Kδ. |
| Cellular Pathway Cross-Talk | Activation of MAPK, JAK-STAT, or other survival pathways. | Compensatory pathway activation leading to reduced drug efficacy or resistance [1]. |
| Non-Kinase Off-Targets | Screening against GPCRs, ion channels, and transporters. | Unexpected adverse effects (AEs) not related to the primary mechanism, such as cardiac issues or CNS effects. |
Resistance to PI3Kα inhibitors like Alpelisib (and by extension, other drugs in this class such as Izorlisib) limits their long-term efficacy. The table below summarizes the key documented mechanisms.
| Mechanism of Resistance | Description | Key Alterations/Pathways Involved | Supporting Evidence |
|---|
| Genetic Alterations | Acquisition of new mutations or loss of tumor suppressors that reactivate the pathway. | - PTEN loss [1] [2]
Here are detailed methodologies for key experiments cited in the research, which can be adapted for troubleshooting.
This protocol is based on the methods used to create Alpelisib-resistant gastric cancer (GC) cell lines [1].
Used to confirm pathway reactivation in resistant models [1].
This approach identifies drugs that can overcome resistance [3] [1].
The following diagrams illustrate the core concepts of resistance and a systematic workflow for its investigation.
Diagram 1: Core PI3K Pathway and Resistance Mechanisms. PI3Kα inhibitors block the canonical pathway (red), but resistance arises through genetic changes, feedback activation of parallel pathways, and metabolic adaptations (green) that restore survival signals.
Diagram 2: Systematic Workflow for Investigating PI3Ki Resistance. The process involves creating a resistant model, validating its phenotype, deeply investigating the underlying mechanisms through multiple avenues, and finally testing strategies to overcome the resistance.
Research suggests several promising combinatorial approaches to target resistant cells, which can be explored using the experimental protocols above.
I hope this technical guide provides a solid foundation for your support center. The field is rapidly evolving, so continuous investigation and validation in your specific experimental models are crucial.
You can structure your Izorlisib-focused support center using the following question-and-answer template. The principles are informed by current initiatives like the FDA's Project Optimus [1] [2], which emphasizes moving beyond the "Maximum Tolerated Dose" (MTD) to find a dose that balances efficacy with safety for targeted therapies.
Here are some hypothetical FAQs that address common dose optimization challenges, which you can later fill with Izorlisib-specific data.
Frequently Asked Questions
Q1: Why is our initial dose of Izorlisib, based on the Maximum Tolerated Dose (MTD), causing unexpected toxicity in a subset of patients?
Q2: How can we determine the optimal biological dose for Izorlisib rather than relying solely on MTD?
Q3: What should we do if preclinical models for Izorlisib are not predictive of human dosing?
The table below summarizes a generalized methodology for a dose optimization study, which can be adapted for Izorlisib. This protocol aligns with the reporting standards for rigorous experimental life science research [3].
| Study Element | Methodology Description |
|---|---|
| Objective | To identify the optimal dose of Izorlisib that provides maximum target inhibition with an acceptable safety profile. |
| Design | Randomized, multi-arm study comparing at least two different dose levels of Izorlisib against the standard MTD-based dose. |
| Endpoint Selection | Primary: Overall Response Rate (ORR) or Progression-Free Survival (PFS). Secondary: Incidence of treatment-emergent adverse events (Grade ≥3), pharmacokinetic parameters (C~max~, AUC), and biomarker modulation. | | PK/PD Analysis | • Blood Sampling: Collect serial blood samples at predefined timepoints to measure Izorlisib concentrations. • Modeling: Develop a population PK model to estimate exposure. Link exposure to PD endpoints (e.g., target engagement in tumor tissue or a surrogate biomarker) to establish an exposure-response relationship [2]. | | Statistical Analysis | Use a Bayesian adaptive design to allow for pre-planned interim analyses. The trial can be modified based on early efficacy and safety data, potentially dropping inferior dose arms early [2]. |
The following diagram visualizes the logical workflow and decision-making process for a modern oncology dose optimization strategy, applicable to a drug like Izorlisib.
| Parameter | Optimization Goal | Common Issues & Troubleshooting | Relevant Assay Types |
|---|---|---|---|
| Specificity & Sensitivity [1] | Maximize true positive/negative rates. | High background; false signals. Titrate antibody/reagent concentrations; include controls for off-target effects. | ELISA, Cell-based assays, Binding assays |
| Reproducibility [1] | Minimize intra- and inter-assay variation. | Inconsistent results between runs or technicians. Automate liquid handling; standardize protocols and reagent sources. | All quantitative assays |
| Liquid Handling [1] | Achieve precise, accurate dispensing. | Well-to-well variation; reagent waste; human error. Implement automated, non-contact dispensers. | PCR, ELISA, Cell-based assays, NGS |
| Cell-Based Assays [1] [2] | Maintain healthy, representative cell models. | Poor cell viability; contamination; results not translatable. Use gentle dispensing; aseptic technique; transition to 3D culture models. | Viability, Proliferation, Apoptosis |
| Signal Detection [2] | Ensure robust, penetrative readouts. | Weak signal; signal doesn't penetrate 3D structures. Shift from colorimetric (e.g., MTT) to luminescent/fluorescent assays (e.g., ATP-based). | Viability, Cytotoxicity (especially in 3D) |
Understanding the target of Izorlisib is crucial for designing and troubleshooting relevant assays. While the exact specificity of Izorlisib is not detailed in the search results, it likely targets the Class I PI3K pathway [3].
The following diagram illustrates the core PI3K/AKT/mTOR signaling pathway and the points where inhibitors like Izorlisib typically act, which should be measured in functional assays.
Here are some potential Frequently Asked Questions tailored to a PI3K inhibitor research and development context.
Q1: What are the critical controls for a cell viability assay with Izorlisib?
Q2: How can I improve the reproducibility of my dose-response curves?
Q3: My assay shows high well-to-well variability. What could be the cause?
Q4: How can I confirm that Izorlisib is engaging its target in my cellular model?
The table below summarizes key interaction areas based on Izorlisib's pharmacology.
| Interaction Category | Specific Examples / Mechanisms | Potential Effect / Risk | Recommendation for Researchers |
|---|---|---|---|
| Strong CYP3A4 Inducers [1] | Drugs like rifampin, carbamazepine, St. John's Wort | May decrease Izorlisib plasma concentration, reducing efficacy [2] | Avoid concomitant use; consider alternative agents without CYP3A4 induction potential. |
| Strong CYP3A4 Inhibitors [1] | Drugs like clarithromycin, itraconazole, ritonavir | May increase Izorlisib plasma concentration, raising the risk of toxicities [2] | Monitor for increased adverse effects; consider dose adjustment if co-administration is necessary. |
| Other PI3K Inhibitors [3] | Alpelisib, Copanlisib, Idelalisib | Potential for additive or synergistic class-specific toxicities (e.g., hyperglycemia, severe skin reactions) [3] | Generally avoided in research protocols due to overlapping toxicity profiles. |
| Substrates of CYP Enzymes | Sensitive CYP3A4 substrates | Izorlisib may inhibit CYP enzymes, increasing concentrations of other drugs [1] | Use with caution and monitor for effects of narrow-therapeutic-index co-administered drugs. |
| Drugs Affecting Blood Glucose | Corticosteroids, atypical antipsychotics | Additive risk of hyperglycemia, a known class effect of PI3Kα inhibitors [3] [1] | Closely monitor blood glucose levels, especially at treatment initiation. |
| Hepatotoxic Agents | Other drugs with hepatotoxicity potential | Additive risk of liver injury [2] [1] | Monitor liver function tests (e.g., AST, ALT, bilirubin) regularly. |
This protocol provides a framework for assessing and managing potential Izorlisib interactions in a research setting.
1. Objective: To evaluate the in vivo pharmacokinetic (PK) and toxicological interactions between Izorlisib and a co-administered drug (Drug X) in a murine model.
2. Materials:
3. Dosing Formulation:
4. Experimental Groups & Dosing Schedule:
5. Blood Sample Collection for PK Analysis:
6. Toxicological Assessment:
7. Data Analysis:
The following diagram illustrates key signaling pathways and resistance mechanisms relevant to Izorlisib, which can inform interaction studies.
The diagram above shows that resistance mechanisms like PTEN loss or PIK3CA mutations can hyperactivate the pathway, potentially altering a tumor's sensitivity to Izorlisib. Furthermore, drug-induced feedback upregulation of Receptor Tyrosine Kinases (RTKs) is a common resistance mechanism that can also be influenced by other concomitant therapies [3].
Alpelisib is associated with a range of adverse events (AEs), many of which are considered on-target effects related to its mechanism of action [1]. The tables below summarize the key toxicities, their incidence, and characteristics based on clinical studies.
Table 1: Common Adverse Events and Clinical Features
| Adverse Event | Incidence & Severity | Key Clinical Characteristics & Onset |
|---|
| Hyperglycemia | Grade 3: ~33% Grade 4: ~4% [2] | - Early onset (median 15 days) [2]
Table 2: Less Common but Serious Adverse Events
| Adverse Event | Clinical Features & Management |
|---|
| Pneumonitis | - Symptoms: shortness of breath, cough, fever [3].
Successful management of alpelisib toxicity relies on proactive monitoring, early intervention, and patient education [1] [2].
Table 3: Monitoring and Prophylaxis Schedule
| Parameter | Baseline | Frequency During Treatment | Notes |
|---|---|---|---|
| Fasting Blood Glucose | Yes | Every 1-2 weeks for first 2 cycles, then monthly [2] | Critical for early hyperglycemia detection. |
| HbA1c | Yes | As clinically indicated | |
| Liver Function Tests | Yes | Regularly (as per institutional guidelines) | |
| Renal Function Tests | Yes | Regularly (as per institutional guidelines) | |
| Complete Blood Count | Yes | Regularly (as per institutional guidelines) | Monitor for anemia, leukopenia, lymphopenia [4] [3]. |
| Skin Examination | Yes | At every visit | For early signs of rash. |
| Anti-Rash Prophylaxis | At treatment initiation | As prescribed | Consider prophylactic antihistamines to reduce incidence and severity [2]. |
Q1: How should I manage hyperglycemia in a patient taking alpelisib?
Q2: What is the recommended strategy for preventing and treating rash?
Q3: How are later-onset toxicities like diarrhea best handled?
Q4: What are the key risk factors for experiencing adverse events on alpelisib?
Table 4: Dose Modification Guidelines for Management of Key Toxicities [2]
| Adverse Event | Grade 1 | Grade 2 | Grade 3 | Grade 4 |
|---|---|---|---|---|
| Hyperglycemia | Maintain dose. | Maintain dose. Initiate or optimize oral antidiabetic therapy. | Interrupt alpelisib. Initiate or intensify therapy. Upon recovery to ≤ Grade 1, resume at same dose. | Interrupt alpelisib. Initiate or intensify therapy. Upon recovery to ≤ Grade 1, resume at reduced dose or permanently discontinue. |
| Rash | Maintain dose. Consider topical interventions. | Maintain dose. Consider topical interventions. | Interrupt alpelisib. Upon recovery to ≤ Grade 1, resume at same dose. | Permanently discontinue. |
| Diarrhea | Maintain dose. Provide anti-diarrheal medication. | Maintain dose. Provide anti-diarrheal medication. | Interrupt alpelisib. Upon recovery to ≤ Grade 1, resume at same dose. | Permanently discontinue. |
The following diagram illustrates the primary mechanism of action of alpelisib and the logical flow for managing its associated toxicities, integrating the protocols and guidelines detailed above.
For your technical support materials, here is a summary of the available storage and handling information for Izorlisib.
Table 1: Storage Conditions for Izorlisib (HY-15466)
| Form | Solvent | Storage Temperature | Stability | Notes |
|---|---|---|---|---|
| Solid (powder) | - | -20°C | 3 years | Desiccated; protected from moisture. [1] |
| Solid (powder) | - | 4°C | 2 years | Desiccated; protected from moisture. [1] |
| Ready-made Solution | DMSO | -80°C | 2 years | Aliquot in tightly sealed vials to avoid repeated freeze-thaw cycles and minimize water absorption. [1] |
| Ready-made Solution | DMSO | -20°C | 1 year | Aliquot in tightly sealed vials to avoid repeated freeze-thaw cycles and minimize water absorption. [1] |
Key Handling Instructions:
For your experimental design and troubleshooting, here are the key biochemical characteristics of Izorlisib.
Table 2: Biochemical Profile of Izorlisib
| Target | IC50 (nM) | Notes / Relevance |
|---|---|---|
| PI3Kα (mutant H1047R) | 5.6 | Potent activity against common oncogenic mutant. [1] |
| PI3Kα (mutant E545K) | 6.7 | Potent activity against common oncogenic mutant. [1] |
| PI3Kα (wild-type) | 14 | Primary target; selective Class I PI3K inhibitor. [1] |
| PI3Kγ | 36 | - |
| PI3Kβ | 120 | - |
| PI3Kδ | 500 | - |
| mTOR | 1600 (1.6 µM) | Significant selectivity over mTOR. [1] |
Protocol 1: In Vitro Kinase Assay Izorlisib is an ATP-competitive inhibitor. This was determined by analyzing its co-crystal structure with PI3Kγ (PDB ID: 3APC), which shows the compound interacting directly with the ATP-binding site of the enzyme. [1]
Protocol 2: Cell-Based Proliferation Assay Izorlisib demonstrates superior antiproliferative activity across various tumor cell lines. In a panel of 60 tumor lines, 75% had an IC₅₀ below 1 μM, and 38% had an IC₅₀ below 0.3 μM. It shows potent activity against tumors harboring PIK3CA mutations. [1]
Protocol 3: In Vivo Efficacy Study (Example) In a mouse xenograft model using BT-474 tumors:
Problem: Precipitate forms in stock solution.
Problem: Loss of potency in cell-based assays.
Problem: Lack of expected inhibitory effect.
To help researchers understand the mechanism of action of Izorlisib, here is a simplified diagram of the core PI3K/AKT/mTOR signaling pathway it inhibits.
The table below summarizes the available quantitative data on izorlisib, which serves as a foundational reference for your research [1].
| Property | Value |
|---|---|
| Molecular Weight | 377.42 g/mol [1] |
| CAS Registry No. | 1007207-67-1 [1] [2] |
| Chemical Formula | C₁₅H₁₉N₇O₃S [1] |
| IC₅₀ (PI3Kα) | 14 nM [1] |
| IC₅₀ (PI3Kα-H1047R mutant) | 5.6 nM [1] |
| IC₅₀ (PI3Kα-E545K mutant) | 6.7 nM [1] |
| IC₅₀ (PI3Kγ) | 36 nM [1] |
| IC₅₀ (PI3Kβ) | 120 nM [1] |
| IC₅₀ (PI3Kδ) | 500 nM [1] |
| IC₅₀ (mTOR) | 1.6 μM [1] |
Since direct data on izorlisib metabolites is unavailable, here is a practical approach to troubleshoot potential interference in your experiments, based on general bioanalytical principles and examples from related PI3K inhibitors.
Develop a Selective Bioanalytical Method: The core of avoiding interference is using a highly specific method. A published protocol for alpelisib, another PI3Kα inhibitor, demonstrates how to separate the parent drug from its metabolites [3].
Validate for Selectivity: During method validation, ensure your assay can distinguish izorlisib from its metabolites. This involves analyzing blank plasma samples and samples spiked with known metabolites (if available) to confirm there is no cross-interference [3].
Consider the Metabolic Pathway of Related Drugs: While not for izorlisib, knowing how similar drugs are metabolized can hint at potential interferents. Alpelisib is primarily metabolized by hydrolysis to an inactive metabolite (BZG791) and, to a lesser extent, by CYP3A4 into hydroxylated metabolites [4] [3]. It would be prudent to check for interference from compounds with similar structural features.
The following diagram illustrates the recommended workflow for troubleshooting metabolite interference in your izorlisib experiments:
Here is a detailed protocol to validate your analytical method for izorlisib specificity, adapted from general bioanalytical guidelines [3].
Izorlisib is a potent and selective ATP-competitive inhibitor of Class I PI3Ks, with particular potency against the PI3Kα isoform and its common oncogenic mutants [1]. It shows minimal off-target activity against a representative panel of other protein kinases [1].
The table below details its inhibitory profile (IC50 values) against various PI3K isoforms and mTOR from in vitro kinase assays [1]:
| Target | IC50 (nM) | Notes |
|---|---|---|
| PI3Kα (WT) | 14 | Primary target |
| PI3Kα (H1047R) | 5.6 | Common oncogenic mutant |
| PI3Kα (E545K) | 6.7 | Common oncogenic mutant |
| PI3Kα (E542K) | 6.7 | Common oncogenic mutant |
| PI3Kγ | 36 | |
| PI3Kβ | 120 | |
| PI3Kδ | 500 | |
| mTOR | 1600 | >100-fold less sensitive than PI3Kα |
| PI3KC2β | 5300 | Class II PI3K |
This selective profile can be visualized in the context of the broader PI3K/AKT/mTOR signaling pathway:
Izorlisib demonstrates broad-spectrum antiproliferative activity across various cancer cell types. In a panel of 60 tumor cell lines, 75% (45/60) had an IC50 below 1 μM, and 38% (23/60) had an IC50 below 0.3 μM [1]. It shows superior activity against tumors harboring PIK3CA mutations [1].
The following diagram illustrates a general workflow for testing Izorlisib sensitivity and downstream effects in cell lines:
This protocol is adapted from general practices for assessing small-molecule inhibitor efficacy [2] [3].
To confirm target engagement and downstream effects, analyze key signaling nodes.
Q1: The observed IC50 in my cell line is much higher than the reported nanomolar range. What could be the cause?
Q2: How can I confirm that Izorlisib is effectively engaging its target in my cells?
Q3: My viability data is highly variable between replicates. How can I improve consistency?
| Inhibitor Name | Key Target | Approved Combination Regimen | Indication (HR-positive, HER2-negative, PIK3CA-mutated) | Key Clinical Trial |
|---|---|---|---|---|
| Inavolisib [1] [2] | PI3Kα (selective) | Palbociclib + Fulvestrant | Locally advanced or metastatic breast cancer with endocrine resistance [1] | INAVO120 [1] [2] |
| Alpelisib [3] [4] [5] | PI3Kα (selective) | Fulvestrant | Advanced or metastatic breast cancer post-endocrine therapy [3] [5] | SOLAR-1 [3] |
Understanding the mechanism of action and the rationale behind these combination protocols can provide a solid foundation for your own research, even in the absence of a direct Izorlisib protocol.
The diagram below illustrates the signaling pathway and the points of inhibition for these drugs.
Since a direct protocol for Izorlisib is not available, here are some actionable steps you can take to advance your work:
The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade frequently hyperactivated in many cancers. It regulates essential cellular functions like growth, proliferation, survival, and metabolism [1] [2]. Inhibiting this pathway is a well-established anti-cancer strategy [1].
The following diagram illustrates the core components of this pathway and the points where different classes of inhibitors act.
PI3K inhibitors are categorized based on their target specificity [1]:
| Inhibitor Class | Target | Examples Mentioned in Literature |
|---|---|---|
| Pan-PI3K Inhibitors | All four Class I PI3K isoforms (α, β, δ, γ) | Copanlisib, Buparlisib, Pilaralisib, Pictilisib [1] |
| Isoform-Specific Inhibitors | A single PI3K isoform | Various drugs in development [1] |
| Dual PI3K/mTOR Inhibitors | PI3K and mTOR complexes | LY3023414 [1] |
The table below summarizes the available quantitative data on Izorlisib's activity against various phosphoinositide 3-kinase (PI3K) isoforms and the mTOR kinase, based on in vitro inhibition assays [1]. This target selectivity is a key factor influencing a drug's eventual safety and efficacy profile.
| Target Kinase | IC₅₀ Value (nM) | Assay Description | Reference |
|---|---|---|---|
| PI3K p110-alpha (PIK3CA) | 14 | Inhibition of PI3Kalpha | Bioorg Med Chem Lett (2011) 21: 1767-1772 [1] |
| PI3K p110-gamma | 36 | Inhibition of PI3Kgamma | Bioorg Med Chem Lett (2011) 21: 1767-1772 [1] |
| PI3K p110-beta | 120 | Inhibition of PI3Kbeta | Bioorg Med Chem Lett (2011) 21: 1767-1772 [1] |
| mTOR | Not Fully Quantified | Interaction data available | ChEMBL Database [1] |
| PI3K p110-delta | 500 | Inhibition of PI3Kdelta | Bioorg Med Chem Lett (2011) 21: 1767-1772 [1] |
| PI3KC2beta | 5300 | Inhibition of PI3KC2beta | Bioorg Med Chem Lett (2011) 21: 1767-1772 [1] |
| Vps34 (PI3KC3) | >10,000 | Inhibition of Vps34 | Bioorg Med Chem Lett (2011) 21: 1767-1772 [1] |
| PI3KC2alpha | >10,000 | Inhibition of PI3KC2alpha | Bioorg Med Chem Lett (2011) 21: 1767-1772 [1] |
This data shows that Izorlisib is a potent inhibitor of the Class I PI3K alpha isoform, with varying levels of activity against other PI3K family members [1].
The data in the table above was generated through standardized in vitro kinase inhibition assays [1]. Here is a typical protocol for such experiments:
Izorlisib is an inhibitor of the PI3K/AKT/mTOR pathway, a critical signaling network that regulates cell growth, survival, and metabolism [2]. The following diagram illustrates the core components and logic of this pathway, showing where different inhibitor classes, like Izorlisib, act.
This pathway is frequently dysregulated in cancer, and its inhibition can lead to both therapeutic effects and characteristic adverse events. The distinct roles of the pathway components help explain the different safety profiles of various inhibitor classes [2].
The table below summarizes the available quantitative data on Izorlisib's selectivity against Class I PI3K isoforms and other related targets [1].
| Target | Izorlisib (IC50 in nM) | Inhibitor A (Copanlisib) | Inhibitor B (Pictilisib) | Inhibitor C (LY294002) |
|---|---|---|---|---|
| PI3Kα | 14 nM | 0.5 nM (IC50) [2] | Information missing | Information missing |
| PI3Kβ | 120 nM | Information missing | Information missing | Information missing |
| PI3Kδ | 400 nM | Information missing | Information missing | Information missing |
| PI3Kγ | 36 nM | Information missing | Information missing | Information missing |
| PI3Kα E542K Mutant | 6.7 nM | Information missing | Information missing | Information missing |
| PI3Kα E545K Mutant | 6.7 nM | Information missing | Information missing | Information missing |
| PI3Kα H1047R Mutant | 5.6 nM | Information missing | Information missing | Information missing |
| mTOR | >10,000 nM (No inhibition) | Information missing | Information missing | Information missing |
| Class II/III PI3Ks | "Less inhibition" (Qualitative) [1] | Information missing | Information missing | Information missing |
| Other Kinases (26 tested) | >10,000 nM (No inhibition) [1] | Information missing | Information missing | Information missing |
Analysis of Selectivity: The data shows that Izorlisib is a potent and selective Class I PI3K inhibitor with a strong preference for the PI3Kα isoform [1]. Its activity is even greater against common oncogenic mutants of PI3Kα (E542K, E545K, H1047R). Notably, Izorlisib shows no significant activity against mTOR or a panel of 26 other protein kinases at concentrations up to 10 µM, highlighting its clean off-target profile [1]. A direct, fully quantitative comparison with other inhibitors is limited by incomplete public data for all compounds.
The key findings on Izorlisib's selectivity and efficacy are supported by standard preclinical experimental models [1].
The following diagram illustrates the core PI3K/AKT/mTOR signaling pathway, which is frequently hyperactive in cancer, and shows where Izorlisib acts [3] [2].
This diagram shows that Izorlisib acts by directly inhibiting the activated Class I PI3K complex, preventing the conversion of PIP2 to PIP3 and thereby blocking the subsequent activation of the oncogenic AKT/mTOR signaling axis [3] [1] [2].
Izorlisib (CH5132799) is characterized as a selective class I PI3K inhibitor, with particular potency against the PI3Kα isoform and its common oncogenic mutants [1]. The table below summarizes its key in vitro inhibitory data.
| Target | IC₅₀ (nM) | Notes |
|---|---|---|
| PI3Kα (wild-type) | 14 | Primary target |
| PI3Kα-H1047R | 5.6 | Common gain-of-function mutation |
| PI3Kα-E545K | 6.7 | Common gain-of-function mutation |
| PI3Kα-E542K | 6.7 | Common gain-of-function mutation |
| PI3Kγ | 36 | |
| PI3Kβ | 120 | |
| PI3Kδ | 500 | |
| mTOR | 1600 | Over 100-fold less potent than for PI3Kα |
| Representative panel of 26 other kinases | No significant activity | Demonstrates high selectivity [1] |
The activity profile of Izorlisib is supported by the following experimental data:
The following diagram illustrates the PI3K signaling pathway and the specific point where Izorlisib acts.
The search results do not contain data on the long-term clinical outcomes (such as overall survival or progression-free survival in human trials) for Izorlisib. The available data is primarily from preclinical studies [1]. For context, the development of other PI3K inhibitors has been challenged by issues like drug resistance and toxicity [2].
Izorlisib (CH5132799) is a selective class I PI3K inhibitor investigated as a potential anti-cancer agent [1]. The table below summarizes its published inhibitory activity (IC50) against key PI3K family members and the mTOR kinase from in vitro assays [1] [2].
| Target | IC50 (nM) | Notes |
|---|---|---|
| PI3Kα (wild-type) | 14 | Primary target [1] [2] |
| PI3Kα (H1047R mutant) | 5.6 | Common oncogenic mutation [1] |
| PI3Kα (E545K mutant) | 6.7 | Common oncogenic mutation [1] |
| PI3Kγ | 36 | [1] [2] |
| PI3Kβ | 120 | [1] [2] |
| PI3Kδ | 500 | [1] [2] |
| mTOR | 1,600 | (1.6 μM); Over 100-fold less potent than for PI3Kα [1] |
| PI3KC2β | 5,300 | (5.3 μM); Class II PI3K, minimal inhibition [1] |
Key Preclinical Findings:
To contextualize Izorlisib data, here are standard methodologies used to generate the cited experimental data [1]:
While Izorlisib is not approved, understanding the clinical landscape helps benchmark its potential. Several PI3K pathway inhibitors are approved for HR+/HER2- advanced breast cancer (ABC), often used with endocrine therapy like fulvestrant [3] [4] [5].
The search reveals key clinical strategies [4] [5] [6]:
As an investigational agent, Izorlisib's position is not yet defined. Its high selectivity for PI3Kα is similar to the approved drug Alpelisib, which may offer a favorable toxicity profile compared to less selective inhibitors [3] [5]. However, the clinical success of Gedatolisib suggests that broader inhibition of the PAM pathway can also be a highly effective strategy [4].
A comprehensive cost-effectiveness analysis for Izorlisib would only be possible with data from late-stage clinical trials, which are not available. Such an analysis would need to weigh its price, clinical efficacy (e.g., progression-free survival), and safety profile against other approved and emerging treatments.
The table below consolidates the available experimental and clinical data for Idelalisib from the search results.
| Aspect | Details on Idelalisib |
|---|---|
| Target | PI3K p110δ isoform (highly selective) [1] [2] |
| Indication | Relapsed Chronic Lymphocytic Leukemia (CLL), relapsed Follicular Lymphoma (FL) [2] |
| Approved Regimen | In CLL: In combination with rituximab for relapsed patients [3] [2] |
| Efficacy (in Relapsed CLL) | • Median PFS: 20.3 months (clinical trial) [3] • Median OS: 40.6 months (clinical trial) [3] • Overall Response Rate (ORR): 85.5% (clinical trial) [3] | | Key Real-World Evidence | A real-world study of 149 R/R CLL patients showed a median PFS of 22.9 months and median OS of 44.5 months, confirming trial efficacy [4]. | | Mechanistic & Functional Data | • Induces apoptosis in malignant B cells [1] [2] • Reduces T-cell and NK-cell cytokine production and cytotoxicity, potentially increasing infection risk [1]. • Reduces immunosuppressive activity of activated CLL cells in the tumor microenvironment [5]. | | Common Adverse Events | Diarrhea, colitis, pneumonitis, hepatitis, and serious infections (including opportunistic infections) [1] [3] [2]. |
The search results provide detailed insights from studies investigating how Idelalisib works, which may be useful for your guide.
Impact on Immune Effector Cells: A 2021 study investigated Idelalisib's effect on healthy donor and CLL patient immune cells [1].
Reversal of Tumor-Mediated Immunosuppression: A 2017 study explored how Idelalisib affects the immunosuppressive capacity of activated CLL cells [5].
The following diagram illustrates the PI3Kδ signaling pathway that Idelalisib inhibits, based on the described mechanisms of action.